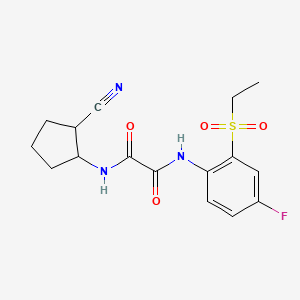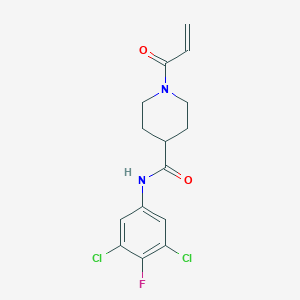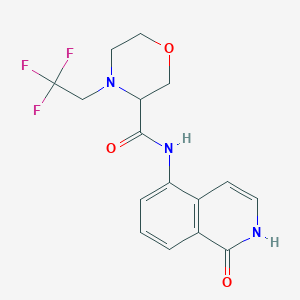![molecular formula C16H22N2O2S B7450575 1-(prop-2-enoyl)-N-[2-(thiophen-2-yl)propan-2-yl]piperidine-4-carboxamide](/img/structure/B7450575.png)
1-(prop-2-enoyl)-N-[2-(thiophen-2-yl)propan-2-yl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(prop-2-enoyl)-N-[2-(thiophen-2-yl)propan-2-yl]piperidine-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential use in biochemical and physiological research. This compound is also known as 'PPCC' and has been synthesized through various methods.
Mécanisme D'action
PPCC inhibits the protein-protein interaction between the E3 ubiquitin ligase and the substrate receptor by binding to the substrate receptor. This prevents the degradation of proteins in cells, leading to an increase in the levels of these proteins. PPCC has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
PPCC has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of proteins in cells by inhibiting their degradation. PPCC has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, PPCC has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PPCC has several advantages for lab experiments. It has a high potency and selectivity for its target protein, making it an ideal tool for studying protein-protein interactions. PPCC also has a low toxicity profile, making it safe for use in cell culture and animal models. However, one limitation of PPCC is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for PPCC research. One area of interest is the development of PPCC derivatives with improved solubility and potency. Another area of interest is the study of PPCC in animal models of cancer and neurodegenerative diseases. Additionally, PPCC could be studied for its potential use in the treatment of other diseases where protein degradation plays a role, such as cystic fibrosis and Huntington's disease.
Méthodes De Synthèse
PPCC can be synthesized through various methods such as the reaction of 2-(thiophen-2-yl)propan-2-amine with 1-(prop-2-enoyl)piperidine-4-carboxylic acid in the presence of coupling agents. Another method involves the reaction of 1-(prop-2-enoyl)-4-(4-fluorophenyl)piperidine with 2-(thiophen-2-yl)propan-2-amine in the presence of a base. These methods have been optimized to increase the yield of PPCC.
Applications De Recherche Scientifique
PPCC has been used in various scientific research studies due to its potential as an inhibitor of the protein-protein interaction between the E3 ubiquitin ligase and the substrate receptor. This interaction plays a crucial role in the degradation of proteins in cells. PPCC has also been studied for its potential use in cancer research as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, PPCC has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-prop-2-enoyl-N-(2-thiophen-2-ylpropan-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-4-14(19)18-9-7-12(8-10-18)15(20)17-16(2,3)13-6-5-11-21-13/h4-6,11-12H,1,7-10H2,2-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUSMBFKADYRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CS1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)prop-2-enamide](/img/structure/B7450503.png)
![N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}prop-2-enamide](/img/structure/B7450511.png)

![[6-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-6-azaspiro[2.5]octan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7450526.png)
![N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide](/img/structure/B7450534.png)
![N-ethyl-N-({[(2,4,6-trimethylphenyl)methyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B7450540.png)

![N-{2-[3-(2-fluorophenoxy)pyrrolidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide](/img/structure/B7450546.png)
![N-[1-[1-(1-methylpyrazole-3-carbonyl)piperidin-4-yl]ethyl]quinoline-7-carboxamide](/img/structure/B7450549.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]ethanone](/img/structure/B7450569.png)
![N-[4-(4,4-difluoro-2-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B7450583.png)
![4-methyl-N-[(1-methylsulfonylcyclopropyl)methyl]-2-(1,2,4-triazol-1-yl)cyclohexan-1-amine](/img/structure/B7450592.png)
![4-hydroxy-2-(hydroxymethyl)-2-methyl-N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7450599.png)
